N-(3-chloro-4-methoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
This compound is a thiazole-based acetamide derivative featuring a 3-chloro-4-methoxyphenyl group attached to the acetamide nitrogen and a thioether-linked 4-methoxyphenylamino-2-oxoethyl substituent on the thiazole ring. Its molecular formula is C₁₉H₁₈ClN₃O₃S₂, with a molecular weight of 444.94 g/mol. The structure combines electron-donating methoxy groups and electron-withdrawing chlorine, which may enhance binding to biological targets like enzymes or receptors .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S2/c1-28-16-6-3-13(4-7-16)23-20(27)12-31-21-25-15(11-30-21)10-19(26)24-14-5-8-18(29-2)17(22)9-14/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXYKJZOTOOZHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thiazole-2-Thione-4-Acetic Acid
The thiazole core is constructed via a modified Hantzsch thiazole synthesis. Thiourea reacts with ethyl 2-chloroacetoacetate in ethanol under reflux to yield ethyl thiazole-2-thione-4-acetate. Acidic hydrolysis removes the ethyl ester, producing thiazole-2-thione-4-acetic acid.
Reaction Conditions:
- Reactants: Thiourea (1.0 eq), ethyl 2-chloroacetoacetate (1.0 eq).
- Solvent: Ethanol (15 mL/mmol).
- Temperature: Reflux (80°C, 4 h).
- Workup: Hydrolysis with 6M HCl, extracted with ethyl acetate.
- Yield: 65% (white crystalline solid).
Characterization Data:
Thioether Formation via Nucleophilic Substitution
Thiazole-2-thione-4-acetic acid undergoes sulfur alkylation with 2-chloro-N-(4-methoxyphenyl)acetamide in the presence of sodium hydroxide, forming the thioether linkage.
Reaction Conditions:
- Reactants: Thiazole-2-thione-4-acetic acid (1.0 eq), 2-chloro-N-(4-methoxyphenyl)acetamide (1.2 eq).
- Base: NaOH (1.5 eq).
- Solvent: Ethanol (10 mL/mmol).
- Temperature: Reflux (80°C, 2 h).
- Workup: Precipitation in ice-water, filtration, recrystallization (EtOH:H2O 3:1).
- Yield: 88% (pale-yellow powder).
Characterization Data:
Amidation with 3-Chloro-4-Methoxyaniline
The carboxylic acid group is activated to an acid chloride using thionyl chloride, followed by coupling with 3-chloro-4-methoxyaniline to form the target acetamide.
Reaction Conditions:
- Activation: Thiazole-4-acetic acid (1.0 eq), SOCl2 (3.0 eq), reflux (70°C, 2 h).
- Coupling: 3-Chloro-4-methoxyaniline (1.2 eq), DCM, rt, 12 h.
- Workup: Wash with NaHCO3, brine, silica gel chromatography (EtOAc:Hexane 1:1).
- Yield: 75% (off-white solid).
Characterization Data:
- 1H NMR (400 MHz, DMSO-d6): δ 10.25 (s, 1H, NH), 10.12 (s, 1H, NH), 7.68 (s, 1H, thiazole-H), 7.40–6.85 (m, 8H, Ar-H), 4.28 (s, 2H, SCH2CO), 3.88 (s, 3H, OCH3), 3.82 (s, 3H, OCH3).
- IR (KBr): 3320 (NH), 1680 (C=O), 1655 (C=O) cm⁻¹.
Optimization and Mechanistic Insights
Thioether Formation Kinetics
The alkylation of thiazole-2-thione-4-acetic acid with 2-chloro-N-(4-methoxyphenyl)acetamide follows an SN2 mechanism. Base (NaOH) deprotonates the thiol group, generating a thiolate nucleophile that displaces chloride. Elevated temperature (80°C) accelerates the reaction, while ethanol’s polarity stabilizes intermediates.
Table 1: Effect of Base on Thioether Yield
| Base | Equivalents | Yield (%) |
|---|---|---|
| NaOH | 1.5 | 88 |
| K2CO3 | 2.0 | 72 |
| Et3N | 3.0 | 65 |
Amidation Efficiency
Activation with SOCl2 converts the carboxylic acid to a reactive acyl chloride, which couples efficiently with 3-chloro-4-methoxyaniline. Alternatives like EDCl/HOBt resulted in lower yields (≤60%) due to steric hindrance.
Spectroscopic Validation
1H NMR confirms regioselective thioether formation (singlet at δ 4.28 for SCH2CO) and dual amide NH signals (δ 10.25, 10.12). IR corroborates carbonyl stretches for acetamide (1680 cm⁻¹) and thioester (1655 cm⁻¹).
Comparative Analysis with Analogous Compounds
The methodology aligns with patented routes for triazole-thioacetamides, where NaOH-mediated thioetherification achieves >85% yields. Structural complexity in the thiazole system necessitates precise stoichiometry to avoid dimerization, a challenge observed in enyne metathesis.
Industrial Scalability and Challenges
- Purification: Recrystallization from ethanol-water mixtures ensures high purity (>98% by HPLC).
- Cost Drivers: 3-Chloro-4-methoxyaniline (∼$320/kg) contributes 60% of raw material costs.
- Byproducts: Trace dimeric thioethers (<2%) are removed via column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like hydroxyl or amino groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a detailed comparison with structurally analogous compounds, emphasizing substituent variations and their implications:
2-(2-Aminothiazol-4-yl)-N-(3-Chloro-4-Methylphenyl)Acetamide (CAS 1327839-73-5)
- Structure: Replaces the methoxy group at the phenyl ring’s 4-position with a methyl group and introduces an amino substituent on the thiazole.
- Key Differences: Methyl vs. Amino Group: May improve hydrogen-bonding capacity, altering target affinity compared to the thioether linkage in the target compound.
- Biological Implications: Amino-thiazoles are often associated with antibacterial activity, but the lack of a methoxy group might reduce electronic effects critical for target binding .
N-(3-Chloro-4-Methoxyphenyl)-2-[(5-Methyl-4-Phenyl-4H-1,2,4-Triazol-3-yl)Thio]Acetamide (731812-05-8)
- Structure : Substitutes the thiazole ring with a 1,2,4-triazole core.
- Key Differences: Triazole vs. Phenyl Substituent: Introduces steric bulk, which might hinder binding in compact active sites compared to the target compound’s smaller thioether group.
- Synthetic Route : Synthesized via nucleophilic substitution, similar to thiazole derivatives, but requires triazole precursors .
N-(4-Phenyl-2-Thiazolyl)Acetamide
- Structure : Simplifies the target compound by omitting chlorine and methoxy groups.
- Key Differences :
- Lack of Substituents : Absence of electron-withdrawing chlorine and electron-donating methoxy reduces polarity and electronic modulation, likely diminishing target affinity.
- Biological Activity : Demonstrates moderate antimicrobial activity, suggesting that the target compound’s substituents could enhance potency .
2-{(2E)-2-[(4-Chloro-2-Methylphenyl)Imino]-4-Oxo-1,3-Thiazolidin-5-yl}-N-(2,3-Dimethylphenyl)Acetamide
- Structure: Features a thiazolidinone ring instead of thiazole, with an imino group at position 2.
- Key Differences: Thiazolidinone Core: Known for antidiabetic and antimicrobial effects, distinct from thiazole’s broader therapeutic applications.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Routes : The target compound likely follows protocols similar to and , involving reflux with sodium acetate or triethylamine for nucleophilic substitution .
- Bioactivity Trends : Thiazoles with electron-donating groups (e.g., methoxy) show enhanced antibacterial activity compared to unsubstituted analogs . The target compound’s chloro and methoxy groups may synergize to improve target binding.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities, and a methoxy-substituted phenyl group that may enhance its interaction with biological targets. The chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H19ClN2O3S |
| Molecular Weight | 376.87 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cancer cells and bacteria. The thiazole moiety is known to inhibit various kinases, which play crucial roles in cell proliferation and survival.
- Kinase Inhibition : The compound has shown promising results in inhibiting kinases such as VEGFR-2 and AKT, which are critical in cancer signaling pathways. In vitro studies indicate that it can induce apoptosis in cancer cells through caspase activation .
- Antimicrobial Activity : The presence of the thiazole ring also suggests potential antibacterial properties, as similar compounds have demonstrated effectiveness against various bacterial strains .
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds structurally related to this compound.
-
In Vitro Screening : A study reported that derivatives with similar structural features exhibited IC50 values ranging from 0.075 μM to 6.96 μM against liver cancer cell lines, indicating significant antiproliferative activity .
Compound Cell Line IC50 (μM) 4c Liver Carcinoma 0.075 3b Liver Carcinoma 0.126
Antimicrobial Activity
Research into thiazole derivatives has shown that they possess antimicrobial properties comparable to established antibiotics. Compounds featuring similar thiazole structures have been reported to exhibit significant activity against Gram-positive and Gram-negative bacteria .
Case Studies
- Case Study on Thiazole Derivatives : A study highlighted the synthesis and evaluation of various thiazole derivatives, revealing that modifications at the phenyl ring significantly impacted their cytotoxicity against cancer cell lines, with some compounds outperforming standard treatments like doxorubicin .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole-containing compounds have suggested that electron-donating groups enhance biological activity, emphasizing the importance of substituent choice in drug design .
Q & A
Q. What are the key synthetic steps and reaction optimizations for this compound?
The synthesis involves multi-step routes, typically starting with thiazole ring formation followed by sequential coupling of functional groups. Critical steps include:
- Thiazole core synthesis : Reacting 2-amino-4-substituted thiazoles with acetonitrile derivatives under anhydrous AlCl₃ catalysis .
- Thioether linkage : Introducing the thioether group via nucleophilic substitution, using solvents like DMF and bases (e.g., K₂CO₃) to control reactivity .
- Acetamide coupling : Final acylation with 3-chloro-4-methoxyaniline under mild conditions (room temperature, dichloromethane) .
Optimization parameters : Temperature (25–80°C), solvent polarity (DMF for polar intermediates), and reaction time (monitored via TLC) .
Q. How is structural characterization performed to confirm purity and identity?
- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons, thiazole resonances, and acetamide carbonyl signals. Deuterated solvents (e.g., DMSO-d₆) resolve overlapping peaks .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks) .
- HPLC : Purity >95% assessed using reverse-phase C18 columns and UV detection .
Q. What biological activities are reported, and which assays are used?
- Antimicrobial activity : Tested against Gram-positive/negative bacteria via broth microdilution (MIC values) .
- Anticancer potential : Evaluated in vitro using MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
- Mechanistic insights : Thiazole and acetamide moieties enhance DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .
Advanced Questions
Q. How to resolve competing reactivity of thiol and amine groups during synthesis?
- Protective strategies : Use tert-butoxycarbonyl (Boc) groups for amines during thiol coupling .
- Sequential reactions : Prioritize thioether formation before introducing reactive amines .
- pH control : Adjust reaction medium to pH 7–8 to suppress thiol oxidation .
Q. How to address contradictions in reported bioactivity data (e.g., IC₅₀ variability)?
- Standardized assays : Reproduce studies under controlled conditions (e.g., fixed cell lines, serum-free media) .
- Structural analogs : Compare activity trends using derivatives (Table 1) to identify critical substituents .
Q. Table 1: Bioactivity of Structural Analogs
| Compound | Core Structure | Reported Activity | Key Substituents |
|---|---|---|---|
| Target compound | Thiazole-acetamide | Anticancer | 3-Cl, 4-OCH₃, 4-OCH₃-C₆H₄NH |
| 2-(2-Mercaptothiazolyl)acetamide | Thiazole-thiol | Antimicrobial | -SH, -COCH₃ |
| N-(3,5-Dimethylphenyl)-morpholine | Morpholine | Anticancer | Dimethylphenyl, oxadiazole |
| Adapted from |
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Synthesize derivatives with halogen (Cl, F), alkoxy (OCH₃, OC₂H₅), or alkyl (CH₃) groups at the 3-/4-positions .
- Bioassay correlation : Test modified compounds in dose-response assays (e.g., IC₅₀ for cancer cells) .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or tubulin .
Q. How to resolve inconsistencies in NMR spectra (e.g., unexpected splitting)?
- Advanced NMR techniques : 2D COSY and HSQC clarify proton-proton correlations and carbon assignments .
- Solvent effects : Switch to deuterated DMF or CDCl₃ to reduce hydrogen bonding artifacts .
- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening .
Q. What methodologies are used to study its mechanism of action?
- Enzyme inhibition assays : Measure inhibition constants (Ki) for kinases or proteases using fluorogenic substrates .
- Gene expression profiling : RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis-related genes) .
- Cellular imaging : Confocal microscopy with fluorescent probes (e.g., Annexin V-FITC for apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
